Diethyl 2-(4-Quinazolinyl)malonate
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Overview
Description
Diethyl 2-(4-Quinazolinyl)malonate is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-Quinazolinyl)malonate typically involves the alkylation of diethyl malonate with a quinazoline derivative. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the quinazoline derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-Quinazolinyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted quinazoline derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide
Solvents: Ethanol, water
Conditions: Reflux, heating
Major Products Formed
Alkylated derivatives: Formed through alkylation reactions
Carboxylic acids: Formed through hydrolysis
Substituted quinazolines: Formed through decarboxylation
Scientific Research Applications
Diethyl 2-(4-Quinazolinyl)malonate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities
Biological Research: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Used in the synthesis of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Diethyl 2-(4-Quinazolinyl)malonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the structure of the quinazoline derivative .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-(4-Quinazolinyl)malonate.
Quinazoline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of diethyl malonate and quinazoline derivatives. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in pharmaceutical research and development .
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
diethyl 2-quinazolin-4-ylpropanedioate |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)12(15(19)21-4-2)13-10-7-5-6-8-11(10)16-9-17-13/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
HWKRPDHUSLSVJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
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